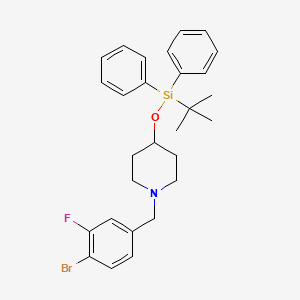
1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine
Descripción general
Descripción
1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is a synthetic organic compound that features a piperidine ring substituted with a bromo-fluorobenzyl group and a tert-butyldiphenylsilyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromo-fluorobenzyl group: This step involves the nucleophilic substitution reaction where a suitable benzyl halide reacts with the piperidine ring.
Protection of the hydroxyl group: The tert-butyldiphenylsilyl group is introduced to protect the hydroxyl group, typically using tert-butyldiphenylsilyl chloride in the presence of a base like imidazole.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This often involves:
Continuous flow reactors: To ensure consistent reaction conditions.
Automated purification systems: For efficient separation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine can undergo various chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be used to modify the aromatic ring or the piperidine ring.
Substitution: The bromo and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products depend on the specific reactions:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohols.
Substitution: New aromatic or aliphatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Building blocks: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology and Medicine
Drug development:
Biological probes: Used in the study of biological pathways and mechanisms.
Industry
Materials science: Potential use in the development of new materials with specific properties.
Agrochemicals: Possible applications in the synthesis of new agrochemical agents.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-3-fluorobenzyl)piperidine: Lacks the tert-butyldiphenylsilyl ether group.
1-(4-Bromo-3-fluorobenzyl)-4-hydroxypiperidine: Has a hydroxyl group instead of the tert-butyldiphenylsilyl ether group.
Uniqueness
1-(4-Bromo-3-fluorobenzyl)-4-((tert-butyldiphenylsilyl)oxy)piperidine is unique due to the presence of both the bromo-fluorobenzyl group and the tert-butyldiphenylsilyl ether group, which can impart distinct chemical and physical properties.
Propiedades
IUPAC Name |
[1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-yl]oxy-tert-butyl-diphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33BrFNOSi/c1-28(2,3)33(24-10-6-4-7-11-24,25-12-8-5-9-13-25)32-23-16-18-31(19-17-23)21-22-14-15-26(29)27(30)20-22/h4-15,20,23H,16-19,21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKQGVZADMETCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCN(CC3)CC4=CC(=C(C=C4)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33BrFNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


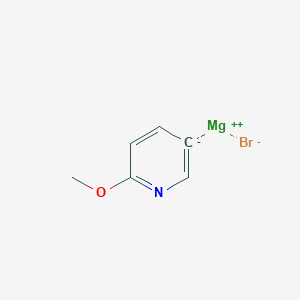
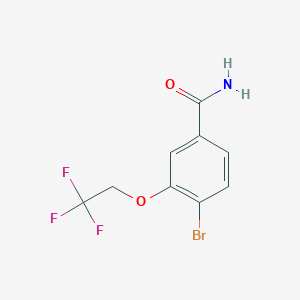
methanone](/img/structure/B1408153.png)

![methyl 4-amino-1-benzyl-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1408155.png)
![1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1408156.png)
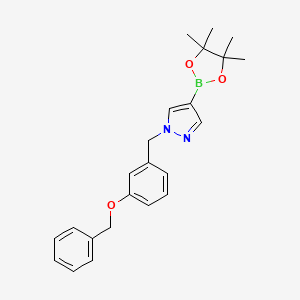
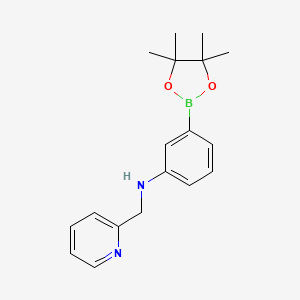
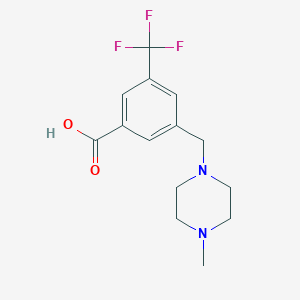
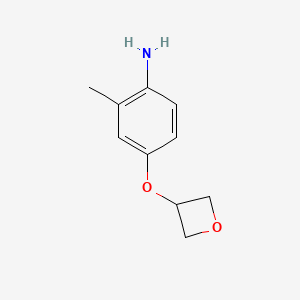
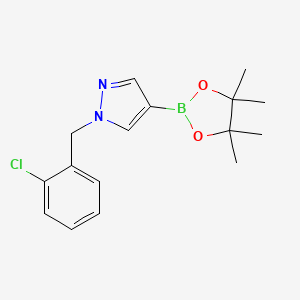
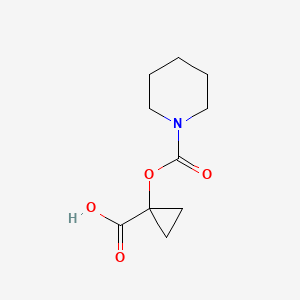
![2-[2-(Tetrahydro-pyran-2-yloxy)-ethoxy]-thiazole-4-carboxylic acid](/img/structure/B1408171.png)

